

Comparative Structural & Functional Analysis: 2-Methyl vs. 3-Methyl Nitro-Benzoxazines

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Compound of Interest

Compound Name:	2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
CAS No.:	174567-34-1
Cat. No.:	B2811899

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Executive Summary

The 1,3-benzoxazine scaffold serves as a versatile pharmacophore, particularly when functionalized with a nitro group (typically at position 6), which imparts antimicrobial and antitubercular potential via nitroreductase activation. The structural distinction between 2-methyl (C-substituted) and 3-methyl (N-substituted) isomers represents a fundamental divergence in chemical connectivity, not merely positional isomerism.

- 3-Methyl (N-Me): Characterized by high basicity, metabolic stability, and streamlined synthesis via traditional Mannich condensation.
- 2-Methyl (C-Me): Characterized by increased steric bulk at the hydrolytic center, introduction of chirality, and altered ring-opening kinetics.

This guide delineates the synthesis, physicochemical properties, and biological implications of these two isomers to aid in lead optimization.

Structural Divergence & Synthesis

The synthesis of 1,3-benzoxazines relies on the Mannich condensation of a phenol, a primary amine, and an aldehyde. The choice of aldehyde and amine dictates the methyl positioning.

The Mannich Divergence

- 3-Methyl Isomer (

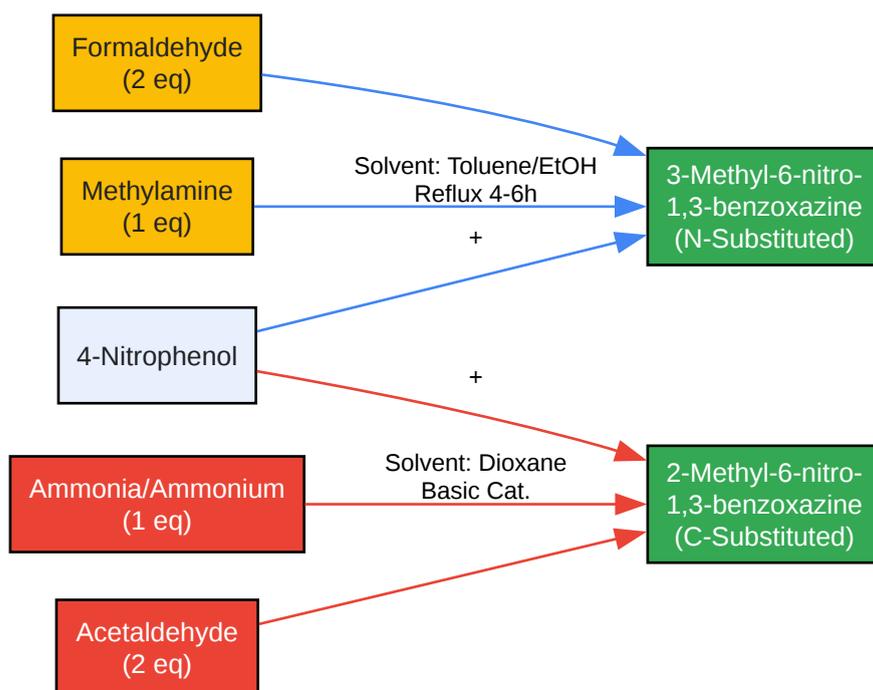
-Me): Formed by using Formaldehyde (C1 source) and Methylamine. The methyl group is attached to the stable nitrogen center.

- 2-Methyl Isomer (

-Me): Formed by using Acetaldehyde (C2 source) and Ammonia (or a labile amine). The methyl group is attached to the hemiaminal ether carbon (Position 2).

Synthesis Workflow Visualization

The following diagram illustrates the divergent synthetic pathways required to access each isomer.



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Figure 1: Divergent Mannich condensation pathways. Route 1 (Blue) yields the N-methyl isomer; Route 2 (Red) yields the C-methyl isomer.

Physicochemical Performance Comparison

The placement of the methyl group drastically affects the electronic environment of the oxazine ring.

Feature	3-Methyl (N-Substituted)	2-Methyl (C-Substituted)	Implications for Drug Dev
Hybridization	Methyl on Nitrogen	Methyl on Carbon (O-C-N)	3-Me is a tertiary amine; 2-Me is a substituted acetal-like carbon.[1]
Chirality	Achiral (unless ring is distorted)	Chiral Center at C2	2-Me requires enantioselective synthesis or resolution; 3-Me does not.
Basicity (pKa)	Higher (Tertiary Amine)	Lower (Secondary Amine character if N-H)	3-Me forms stable salts (HCl) for solubility; 2-Me may be less basic.
Hydrolytic Stability	High (Stable in neutral/basic pH)	Moderate (Acetaldehyde release)	3-Me is preferred for oral bioavailability. 2-Me is prone to acid-catalyzed ring opening.
Lipophilicity (LogP)	Moderate	Moderate to High	Comparable, but 2-Me steric bulk can reduce solvation.

Mechanistic Insight: Ring Opening

The 1,3-benzoxazine ring is thermodynamically unstable relative to its ring-opened phenol/imine forms under acidic conditions.

- 3-Methyl: The N-methyl group stabilizes the closed form. Ring opening requires protonation of the oxygen or nitrogen, followed by cleavage of the O-CH₂ bond.
- 2-Methyl: The methyl group at C2 introduces steric strain but also stabilizes the carbocation intermediate formed during acid hydrolysis (secondary vs primary carbocation character). However, it often lowers the energy barrier for Ring Opening Polymerization (ROP), making the 2-methyl isomer more reactive in materials applications but potentially less stable in vivo.

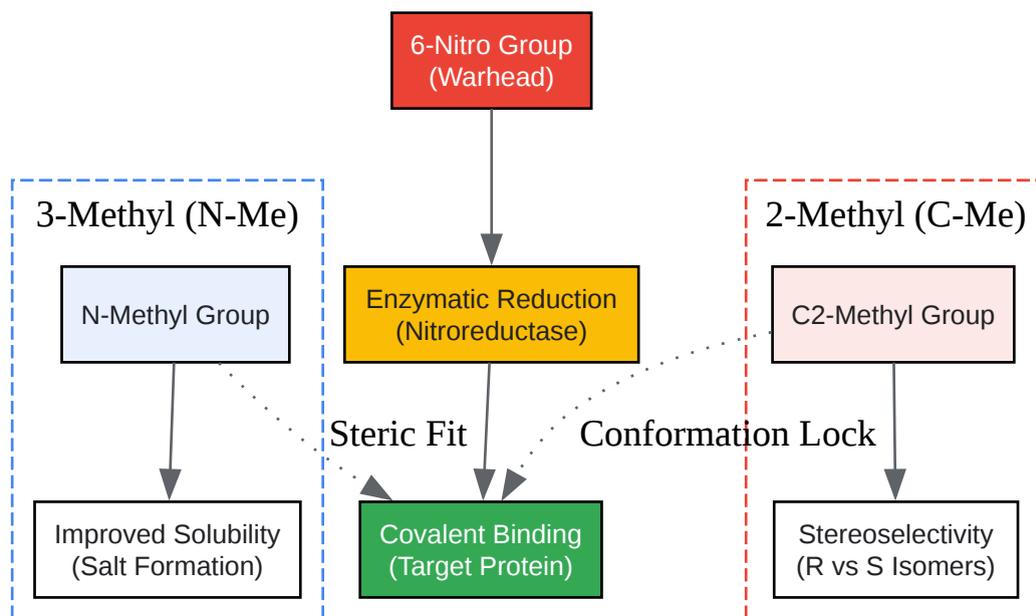
Biological Implications (The Nitro Pharmacophore)

[2]

The 6-nitro group is the primary driver of bioactivity (e.g., in antitubercular candidates like PBTZ169 analogues). The mechanism involves the bioreduction of the nitro group to a nitroso or hydroxylamine species, which then forms covalent adducts with bacterial enzymes (e.g., DprE1).

SAR Logic

- 3-Methyl (N-Me):
 - Pros: The methyl group acts as a small lipophilic handle that can fit into hydrophobic pockets of the target enzyme (e.g., DprE1). It protects the nitrogen from rapid metabolism.
 - Cons: If the active site requires a hydrogen bond donor at the nitrogen (N-H), the methyl group abolishes activity.
- 2-Methyl (C-Me):
 - Pros: Can lock the conformation of the oxazine ring, potentially improving binding affinity if the methyl group occupies a specific sub-pocket.
 - Cons: The introduction of a chiral center (R/S) necessitates testing both enantiomers, as they will likely have vastly different binding profiles.



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Figure 2: SAR Logic flow. The nitro group drives the mechanism, while methyl placement modulates solubility (N-Me) and stereochemical fit (C-Me).

Experimental Protocols

Protocol A: Synthesis of 3-Methyl-6-nitro-1,3-benzoxazine (N-Isomer)

Validates: High yield synthesis of the thermodynamically stable N-substituted isomer.

- Reagents: 4-Nitrophenol (10 mmol), Paraformaldehyde (20 mmol), Methylamine (40% aq. solution, 10 mmol).
- Solvent: Toluene/Ethanol (2:1 ratio, 30 mL).
- Procedure:
 - Dissolve 4-nitrophenol in the solvent mixture.
 - Add methylamine solution dropwise at 0°C.

- Add paraformaldehyde in one portion.[2]
- Reflux the mixture for 6 hours (monitor via TLC, eluent Hexane:EtOAc 7:3).
- Observation: The solution typically turns deep yellow/orange.
- Workup:
 - Cool to room temperature.[3]
 - Wash with 1N NaOH (to remove unreacted phenol) and water.
 - Dry organic layer over
and concentrate in vacuo.
 - Recrystallization: Ethanol.

Protocol B: Synthesis of 2-Methyl-6-nitro-1,3-benzoxazine (C-Isomer)

Validates: Access to C-substituted derivatives using aldehydes.

- Reagents: 4-Nitrophenol (10 mmol), Acetaldehyde (20 mmol), Ammonium Acetate (12 mmol).
- Solvent: 1,4-Dioxane (anhydrous).
- Procedure:
 - Mix 4-nitrophenol and ammonium acetate in dioxane.
 - Add acetaldehyde slowly (exothermic reaction possible).
 - Heat to 80°C for 4 hours.
 - Critical Step: Use a Dean-Stark trap if possible to remove water and drive the equilibrium toward ring closure.

- Workup:
 - Solvent removal under reduced pressure.
 - The residue is often an oil; purify via column chromatography (Silica gel, gradient Hexane 20% EtOAc).
 - Note: This product is a racemic mixture.

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